molecular formula C12H7F3N2O3 B5736385 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine

2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5736385
M. Wt: 284.19 g/mol
InChI Key: ATRPCLLZGQONOF-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine, also known as NTP, is a chemical compound that has gained significant attention in scientific research. NTP is a heterocyclic compound that contains a pyridine ring and a nitrophenyl group. This compound has been synthesized using various methods, and its application in scientific research has been explored in several fields.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the interaction of the nitrophenyl group with metal ions. This interaction results in the formation of a complex that exhibits fluorescent properties. The exact mechanism of action of this compound in metal complex synthesis is also not fully understood, but it is believed to involve the coordination of this compound with metal ions.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and does not cause significant harm to living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its fluorescent properties, which make it an ideal probe for detecting metal ions. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound is its sensitivity to light and air, which can cause degradation of the compound.

Future Directions

There are several future directions for the study of 2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine. One potential application is the use of this compound in the detection of metal ions in environmental samples. Another potential application is the use of this compound in the synthesis of metal complexes for use in catalysis and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine can be synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with sodium nitrite and copper powder in the presence of acetic acid. This reaction results in the formation of this compound as a yellow solid.

Scientific Research Applications

2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect metal ions in biological samples. This compound has also been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and organic synthesis.

Properties

IUPAC Name

2-(2-nitrophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)8-5-6-11(16-7-8)20-10-4-2-1-3-9(10)17(18)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRPCLLZGQONOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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